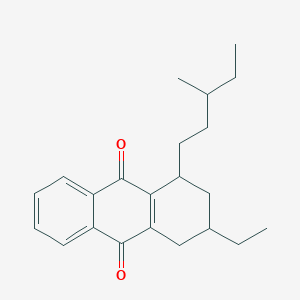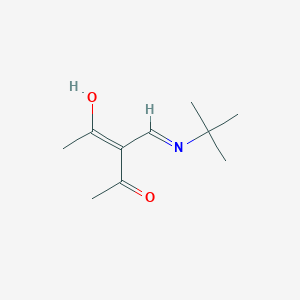
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is an organic compound that features a tert-butyl group, an iminomethyl group, and a hydroxyl group attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one typically involves the condensation of a suitable aldehyde with a tert-butylamine derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine bond. The hydroxyl group can be introduced through subsequent oxidation or reduction reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the imine and hydroxyl groups can interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, such compounds may be investigated for their pharmacological properties. The ability to modify the structure through chemical reactions allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds or coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imine-containing molecules, such as Schiff bases, and hydroxyl-containing compounds, such as alcohols and phenols. These compounds share some structural features but differ in their specific functional groups and overall reactivity.
Uniqueness
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is unique due to the combination of the tert-butyl, iminomethyl, and hydroxyl groups on a pentenone backbone. This unique structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C10H17NO2/c1-7(12)9(8(2)13)6-11-10(3,4)5/h6,12H,1-5H3/b9-7+,11-6? |
Clave InChI |
RSWGRAKJAQIIFU-GQCIWFOMSA-N |
SMILES isomérico |
C/C(=C(/C=NC(C)(C)C)\C(=O)C)/O |
SMILES canónico |
CC(=C(C=NC(C)(C)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



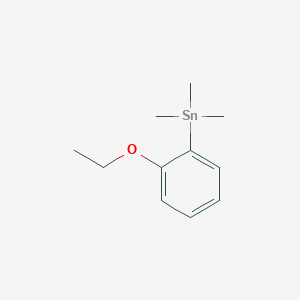


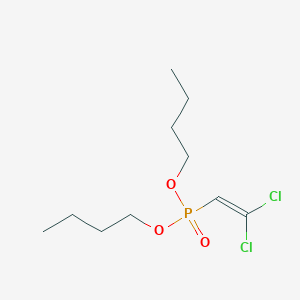
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
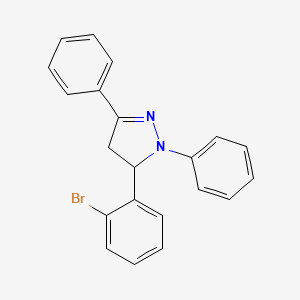
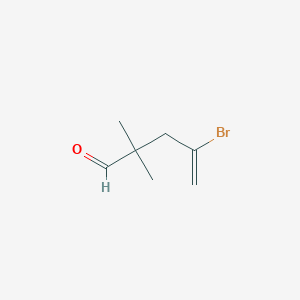
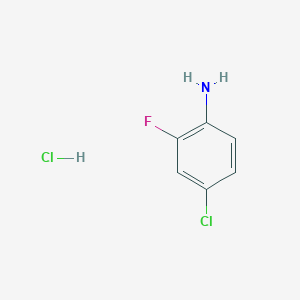
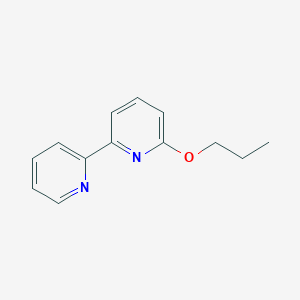
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
